Product packaging for Guanine(Cat. No.:CAS No. 73-40-5)

Guanine

Número de catálogo: B1146940
Número CAS: 73-40-5
Peso molecular: 151.13 g/mol
Clave InChI: UYTPUPDQBNUYGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Guanine is a 2-aminopurine carrying a 6-oxo substituent. It has a role as a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a purine nucleobase, an oxopurine and a member of 2-aminopurines. It derives from a hydride of a 9H-purine.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Daphnia pulex, Glycine max, and other organisms with data available.
This compound is a purine base that is a constituent of nucleotides occurring in nucleic acids.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 15 investigational indications.
This compound is a mineral with formula of C5H3(NH2)N4O. The corresponding IMA (International Mineralogical Association) number is IMA1973-056. The IMA symbol is Gni.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Hypoxanthine (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5O B1146940 Guanine CAS No. 73-40-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-1,7-dihydropurin-6-one
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InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
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InChI Key

UYTPUPDQBNUYGX-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N
Source PubChem
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Molecular Formula

C5H5N5O
Record name guanine
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DSSTOX Substance ID

DTXSID9052476
Record name Guanine
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Molecular Weight

151.13 g/mol
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Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid
Record name Guanine
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Boiling Point

BOILING POINT: SUBLIMES
Record name GUANINE
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Solubility

CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C
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Color/Form

SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE

CAS No.

73-40-5
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Record name Guanine
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Record name Guanine
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Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-
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Record name GUANINE
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Melting Point

360 °C (DECOMP), 360 °C
Record name Guanine
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Record name Guanine
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Fundamental Biological Significance of Guanine in Nucleic Acid Biochemistry

Historical Context and Evolution of Understanding Guanine's Biological Role

The initial isolation of this compound was reported in 1844 by German chemist Julius Bodo Unger, who obtained it from guano, the accumulated excrement of sea birds used as fertilizer. wikipedia.org The name "this compound" was subsequently assigned in 1846. wikipedia.org Between 1882 and 1906, Emil Fischer made significant strides in determining the structure of this compound and demonstrated its relationship to uric acid. wikipedia.orgbritannica.com

Initially recognized as a component of various biological substances, including the reflective deposits in fish scales (known as "pearl essence"), the understanding of this compound's central biological role evolved significantly with the burgeoning field of molecular biology. wikipedia.org Its identification as a key constituent of nucleic acids in the 19th century marked a crucial step in unraveling the molecular basis of heredity. numberanalytics.combritannica.com The subsequent discovery of the structure of DNA by Watson and Crick, heavily influenced by Chargaff's rules which highlighted the consistent pairing of this compound with cytosine, solidified its indispensable role in genetic information storage and transfer. yourgenome.orgnagwa.com

Beyond its role in nucleic acids, research has revealed a variety of other biological uses for this compound in nature, including contributing to camouflage, display, and vision in various organisms like fish, reptiles, and spiders due to the reflective properties of this compound crystals. wikipedia.orgconicet.gov.ar Some animals, such as spiders and scorpions, utilize this compound as a metabolic product for nitrogen excretion with minimal water loss. wikipedia.org

Purine (B94841) Classification and Integration within the Nucleobase Repertoire

This compound is classified as a purine base, a category of nitrogen-containing heterocyclic compounds characterized by a fused double-ring structure. britannica.comwikipedia.orgbyjus.com This two-ring system distinguishes purines from pyrimidines, which possess a single-ring structure. wikipedia.orgbyjus.combiologyonline.com The purine family in nucleic acids includes both adenine (B156593) (A) and this compound (G), while the pyrimidine (B1678525) family includes cytosine (C), thymine (B56734) (T), and uracil (B121893) (U). wikipedia.orgbiologyonline.comlibretexts.org

The integration of this compound within the nucleobase repertoire is fundamental to the structure and function of nucleic acids. In both DNA and RNA, this compound is one of the four primary bases utilized. numberanalytics.comallen.in DNA contains adenine, this compound, cytosine, and thymine, while RNA contains adenine, this compound, cytosine, and uracil. biologyonline.comlibretexts.orglabce.com This specific set of bases forms the alphabet of the genetic code.

The structure of this compound, chemically known as 2-amino-1,9-dihydro-9H-purin-6-one (C₅H₅N₅O), features a purine ring system with an amino group at the 2-position and a keto group at the 6-position. numberanalytics.comontosight.ai This structure is crucial for its ability to form specific hydrogen bonds, a key aspect of nucleic acid structure and function. allen.inontosight.ai

Nucleotides, the monomeric units of nucleic acids, are composed of a nitrogenous base (like this compound), a pentose (B10789219) sugar (deoxyribose in DNA or ribose in RNA), and a phosphate (B84403) group. libretexts.orglabce.comlibretexts.org this compound is incorporated into DNA as deoxyguanosine monophosphate (dGMP) and into RNA as guanosine (B1672433) monophosphate (GMP). These nucleotides are then polymerized to form the long chains of DNA and RNA. biologyonline.com

Foundational Contributions of this compound to Genetic Information Storage and Transmission

The sequence of these base pairs along the DNA molecule constitutes the genetic code, dictating the instructions for protein synthesis and ultimately determining the inherited characteristics of an organism. allen.infreescience.info The fidelity of G-C pairing during DNA replication is paramount for maintaining the integrity of the genetic information. numberanalytics.comallen.in

In RNA, this compound also pairs with cytosine. allen.inlabce.com RNA plays a crucial role in transmitting the genetic information from DNA and directing protein synthesis. byjus.comtechnologynetworks.com Messenger RNA (mRNA) carries the genetic code transcribed from DNA, and the this compound bases within the mRNA sequence are essential for correctly encoding the amino acid sequence of proteins. freescience.info Transfer RNA (tRNA) and ribosomal RNA (rRNA) also contain this compound and are vital components of the protein synthesis machinery. labce.com

Furthermore, this compound-rich sequences in DNA can form unique four-stranded structures known as G-quadruplexes. allen.inuochb.cz These structures are involved in regulating gene expression and have been identified in important genomic regions like telomeres and gene promoters. allen.inuochb.cz Research into G-quadruplexes highlights the diverse functional roles of this compound beyond standard Watson-Crick base pairing. uochb.cz

This compound is also a component of essential energy-carrying molecules such as guanosine triphosphate (GTP), which is involved in various cellular processes including protein synthesis and signal transduction. allen.infiveable.me This further underscores the multifaceted importance of this compound in cellular biochemistry.

Guanine S Structural Role in Dna and Rna Architectures

Guanine in Deoxyribonucleic Acid (DNA) Structure

In DNA, this compound is a critical component that pairs with cytosine, forming the rungs of the double helix ladder. allen.inwikipedia.orgbbc.co.uk This specific pairing is fundamental to the structure and function of DNA. wikipedia.org

Watson-Crick Base Pairing of this compound with Cytosine

This compound (G) pairs specifically with cytosine (C) in DNA, following the Watson-Crick base pairing rules. allen.inwikipedia.orgbbc.co.uk This pairing is highly specific due to the precise arrangement of hydrogen bond donors and acceptors on each base. labxchange.org The interaction between this compound and cytosine involves the formation of three hydrogen bonds. nagwa.comwikipedia.orgcuhk.edu.hk

Hydrogen Bonding Network and Stability Contribution to the DNA Double Helix

The pairing between this compound and cytosine is mediated by three hydrogen bonds. nagwa.comwikipedia.orgcuhk.edu.hk Specifically, hydrogen bonds form between the oxygen atom of the keto group at C-2 of cytosine and a hydrogen atom of the amino group at C-2 of this compound, between N-3 of cytosine and the hydrogen atom attached to N-1 of this compound, and between a hydrogen atom of the amino group at C-4 of cytosine and the oxygen atom of the keto group at C-6 of this compound. cuhk.edu.hk This three-hydrogen bond network in G-C pairs is stronger compared to the two hydrogen bonds formed between adenine (B156593) (A) and thymine (B56734) (T) pairs in DNA. wikipedia.orgcuhk.edu.hkquora.com While hydrogen bonds contribute to the stability, the primary factor influencing the thermal stability of double-stranded nucleic acids is the base stacking interactions between adjacent bases, with G-C pairs exhibiting more favorable stacking energy than A-T pairs. wikipedia.org

Influence of this compound-Cytosine Content on Genomic Stability and Organization

The proportion of this compound and cytosine bases in a DNA molecule, known as GC content, significantly influences genomic stability and organization. geneticeducation.co.innumberanalytics.commolecularassemblies.com DNA sequences with higher GC content generally exhibit higher thermal stability, requiring more energy to denature the double helix compared to AT-rich regions. wikipedia.orgcuhk.edu.hkquora.comgeneticeducation.co.innumberanalytics.com This increased stability is partially attributed to the three hydrogen bonds per G-C pair. wikipedia.orgnumberanalytics.com GC-rich regions, often found in CpG islands, also play roles in gene regulation, gene expression, and genome functionality. geneticeducation.co.in Variations in GC content across a genome can influence DNA bendability and have been associated with disease development, such as in triplet repeat expansion disorders. geneticeducation.co.in Furthermore, GC content is a critical consideration in molecular biology techniques like PCR and DNA sequencing, as high GC content can affect primer annealing and amplification efficiency. geneticeducation.co.inmolecularassemblies.com

This compound in Ribonucleic Acid (RNA) Structure

This compound is also a key base in RNA molecules, participating in base pairing and contributing to the formation of complex RNA structures. allen.inwikipedia.orgnih.gov

Base Pairing Characteristics of this compound in RNA Molecules

In RNA, this compound primarily pairs with cytosine through Watson-Crick base pairing, similar to DNA, forming three hydrogen bonds. allen.innagwa.comlabxchange.org However, RNA also exhibits non-Watson-Crick base pairing, notably the formation of wobble base pairs. wikipedia.orgnih.gov The G-U wobble base pair, where this compound pairs with uracil (B121893), is a common and fundamental element of RNA secondary structure. nih.gov Although a wobble pair, the G-U interaction is stabilized by two hydrogen bonds and has comparable thermodynamic stability to Watson-Crick base pairs, often substituting for G-C or A-U pairs. nih.gov

This compound's Contribution to RNA Secondary and Tertiary Structures

This compound plays a vital role in the formation of both secondary and tertiary structures in RNA. allen.innih.govonlinescientificresearch.comlibretexts.org Watson-Crick G-C pairs and wobble G-U pairs are fundamental building blocks of RNA secondary structure, contributing to the formation of helices, loops, and other characteristic motifs like hairpin loops, multi-branched loops, internal loops, and bulge loops. nih.govonlinescientificresearch.com These secondary structures are crucial for RNA function and often fold initially before the tertiary structure is formed. libretexts.org

Beyond standard base pairing, this compound is particularly important in mediating RNA tertiary structures. elifesciences.orgbiorxiv.org this compound-rich sequences can form unique four-stranded structures called G-quadruplexes. allen.inelifesciences.orgbiorxiv.org These structures involve the association of four this compound bases in a square planar arrangement called a G-tetrad, stabilized by Hoogsteen hydrogen bonding and often coordinated around a central ion like potassium. elifesciences.orgbiorxiv.org Stacks of these G-tetrads form the G-quadruplex. elifesciences.orgbiorxiv.org The N7 position of guanosine (B1672433) is a key mediator of these tertiary structures. elifesciences.orgbiorxiv.orgelifesciences.org The ability of this compound to participate in both Watson-Crick and non-Watson-Crick pairing, as well as form higher-order structures like G-quadruplexes, significantly contributes to the diverse and complex three-dimensional folds that are essential for the biological functions of various RNA molecules. wikipedia.orgnih.govonlinescientificresearch.com

This compound Tautomerism and its Biological Implications

This compound, like other nucleobases, can exist in multiple tautomeric forms. Tautomers are structural isomers that differ in the position of protons and double bonds. nih.govnih.gov While several tautomeric forms are possible, the predominant form under physiological conditions is the keto-amino tautomer. allen.innih.gov However, this compound exhibits the largest number of potential tautomeric forms among the nucleobases, including oxo-hydroxy, amino-imino, N1H-N3H, and N7H-N9H variations. cuni.cz

Characterization of this compound Tautomers in Different Environments

The characterization of this compound tautomers and their relative stability is of significant interest, as their distribution can be influenced by the surrounding environment. infranalytics.eu Theoretical studies have investigated the energetics and geometries of this compound tautomers in various environments, including the gas phase, microhydrated states, and bulk water. cuni.cz In the gas phase, four tautomeric forms of this compound have been detected, although these include 7H forms which are not typically found in nucleic acids. mdpi.com

The presence of water molecules can significantly influence the relative stability of different tautomers and reduce the energy barriers for tautomeric conversions, thereby promoting the formation of less common tautomers. ecust.edu.cn Experimental evidence, such as scanning tunneling microscopy (STM) studies, has shown the formation of rare this compound tautomers, like the G/(3H,7H) form, on surfaces in the presence of water. ecust.edu.cn

In solution, the interaction of this compound with cations can also promote the formation of alternative tautomers, potentially disrupting the specific hydrogen bonding patterns with complementary bases. infranalytics.eu Studies using mass spectrometry and IRMPD spectroscopy have characterized ionic complexes between this compound and silver ions, demonstrating the existence of complexes containing different this compound tautomers in solution that are maintained during evaporation. infranalytics.eu

Impact of Non-Canonical Tautomers on Base Pairing Fidelity and Mutagenesis

While the canonical keto-amino tautomer of this compound is essential for standard Watson-Crick base pairing with cytosine, the transient formation of non-canonical or rare tautomers can have significant biological implications, particularly concerning base pairing fidelity and mutagenesis. nih.govnih.govfrontiersin.org A tautomeric change alters the hydrogen-bonding pattern of a nucleobase, potentially converting a hydrogen-bond acceptor into a donor and vice versa. nih.gov

Minor tautomeric forms are typically rare under physiological conditions. nih.gov However, if a non-canonical tautomer is present during DNA replication or transcription, it can lead to errors in base pairing because its altered hydrogen bonding pattern may allow it to pair with a non-cognate base. nih.govinfranalytics.eu This can result in the incorporation of a mismatch into the growing nucleic acid strand, potentially leading to point mutations. infranalytics.eufrontiersin.orgacs.org

The concept that rare tautomers contribute to spontaneous mutagenesis dates back to early work on DNA structure. frontiersin.orgacs.orgnih.govpnas.org It is proposed that the transient formation of minor tautomers during replication can lead to mispairing and subsequent mutations in undamaged DNA. frontiersin.orgnih.gov These minor tautomeric forms can arise from proton transfer events within the DNA duplex. nih.gov

Studies have shown that mismatched base pairs involving rare tautomers can sometimes mimic the shape of canonical Watson-Crick base pairs, allowing them to evade the error detection mechanisms of DNA polymerases. nih.govpnas.org This "shape mimicry" can facilitate the incorporation of mismatches during replication, providing a mechanistic explanation for spontaneous mutagenesis. nih.govpnas.org For example, a this compound-thymine (G-T) mispair can adopt a Watson-Crick-like geometry through tautomerization, which has been observed in the active site of DNA polymerases. nih.govacs.orgmedcraveonline.com

Guanine Rich Sequences and Non Canonical Nucleic Acid Structures: G Quadruplexes

Formation and Polymorphism of Guanine Quadruplexes (G4s)

G-quadruplexes are formed by sequences rich in this compound, which can associate through Hoogsteen hydrogen bonding. wikipedia.orgmappingignorance.org The formation of these structures is not random and serves specific functional purposes. wikipedia.org G4s can be formed from DNA, RNA, and other nucleic acid analogues. wikipedia.org The topology and stability of G-quadruplexes are influenced by various factors, including the sequence, the type and concentration of ions, and molecular crowding conditions. oup.comresearchgate.net This leads to a wide repertoire of structural polymorphs. oup.com

Intramolecular and Intermolecular G-Quadruplex Conformations

G-quadruplexes can form through either intramolecular or intermolecular interactions. wikipedia.orgrsc.orgnih.govnih.gov

Intramolecular G-Quadruplexes: These structures are formed within a single nucleic acid strand that contains four or more runs of this compound bases separated by loops. wikipedia.orgnih.govuky.eduresearchgate.net The folding of a single strand allows the this compound tracts to align and form the stacked G-tetrads. wikipedia.orgrsc.org Intramolecular G4s are often found in naturally occurring sequences near telomeric regions and in transcriptional regulatory regions of genes. wikipedia.org The length and sequence of the loops connecting the this compound runs govern the formation of intramolecular quadruplexes. acs.orgoup.com

Intermolecular G-Quadruplexes: These structures are formed from two or four separate G-rich strands that associate to form the quadruplex. wikipedia.orgnih.govuky.eduresearchgate.net Sequences with two contiguous runs of three or more guanines separated by one or more bases can form bimolecular quadruplexes from two separate strands. wikipedia.org Sequences with four distinct runs of this compound bases can form tetramolecular structures requiring four separate strands. wikipedia.org Intermolecular G4 forms are more likely to occur with sequences where this compound runs are separated by only one or two nucleotides, especially at higher ion concentrations. acs.org

G-Tetrad Formation and this compound Base Stacking Interactions

The fundamental building block of a G-quadruplex is the G-tetrad (or G-quartet). wikipedia.orgrsc.orgmappingignorance.orgnih.gov A G-tetrad is a square planar structure formed by four this compound bases that associate through Hoogsteen hydrogen bonding. wikipedia.orgrsc.orgmappingignorance.org These hydrogen bonds involve the Hoogsteen and Watson-Crick faces of the this compound bases. rsc.org

Two or more this compound tetrads stack on top of each other to form the G-quadruplex structure. wikipedia.orgmappingignorance.org This stacking creates a central channel within the quadruplex. mappingignorance.org The stability of G-quadruplexes is largely derived from the stacking of these planar tetrads, with estimated stacking energies of approximately 80 kJ mol⁻¹ per tetrad. rsc.org While structures with three or more G-tetrads are generally considered more stable, many sequences can form stable quadruplexes with two G-tetrads. nih.govoup.com

Cationic Influence on G-Quadruplex Stability and Topology

The presence of cations, particularly monovalent cations, is crucial for the formation and stability of G-quadruplex structures. wikipedia.orgrsc.orgmappingignorance.orgfrontiersin.org Cations are coordinated within the central channel of the G-core, which is lined by the O6 carbonyl oxygens of the this compound bases, creating a strong negative potential. rsc.orgbiorxiv.org This coordination helps to stabilize the stacked G-tetrads by reducing the repulsion between the negatively charged O6 atoms. oup.comfrontiersin.org

Functional Roles of DNA G-Quadruplexes in Genome Biology

G-quadruplex structures in DNA are not merely structural curiosities but have been shown to play important functional roles in various genome processes. wikipedia.orgnih.govnih.govfrontiersin.org They are prevalent in the human genome, particularly in regulatory regions. acs.orgasm.orgpraiseworthyprize.org

Regulation of Gene Expression at Promoter Regions

G-quadruplex-forming sequences are significantly enriched in the promoter regions of genes, suggesting a direct involvement in the regulation of gene expression at the level of transcription. wikipedia.orgasm.orgoup.comnih.govfrontiersin.org Over 40% of human gene promoters contain one or more quadruplex motifs. nih.gov

G4s in promoter regions can influence gene expression through several mechanisms. They can regulate the recruitment of transcription factors and RNA polymerase, or they can alter DNA accessibility by modulating the epigenetic state of gene promoters. elifesciences.org While initially hypothesized to act as repressors of transcription by impeding polymerase processivity, research has also shown G4s at gene promoters of transcriptionally active genes, acting as transcriptional enhancers. oup.comnih.gov The regulatory effect of a G4 is significantly influenced by its position within the promoter, the surrounding DNA topology, and other cellular environmental factors. frontiersin.org

Examples of genes where promoter G-quadruplexes have been studied for their role in transcriptional regulation include oncogenes such as MYC, BCL-2, KRAS, c-KIT, VEGF, and PDGFR-β. nih.govasm.orgoup.com Studies have shown that G4 formation in the promoter region of PDGF-A may play a role in its transcriptional regulation. wikipedia.org

Involvement in Telomere Maintenance and Chromosomal Integrity

This compound-rich sequences capable of forming G-quadruplexes are notably found as repeated units in telomeres, the protective caps (B75204) at the ends of linear chromosomes. wikipedia.orgasm.orgpraiseworthyprize.orgnih.govfrontiersin.org The human telomeric DNA sequence, (TTAGGG)n, is a well-known example of a sequence that can form G-quadruplex structures. nih.govoup.comembopress.org

Telomeric G-quadruplexes are considered key to the process of telomere maintenance and the preservation of chromosomal integrity. frontiersin.orgnih.govembopress.org They are thought to play a role in preventing the loss of coding information during DNA replication and in protecting chromosome ends from degradation and fusion. oup.comembopress.org

G-quadruplex formation in telomeric DNA can influence telomerase activity, the enzyme responsible for maintaining telomere length. oup.comresearchgate.net There is evidence suggesting that G-quadruplexes at telomeres may have a protective capping role and could positively affect telomere maintenance by telomerase or recombination-based mechanisms. researchgate.net However, G-quadruplex formation in telomeric DNA can also pose an impediment to DNA replication, potentially leading to telomere instability. embopress.orgresearchgate.net Proteins like helicases, such as WRN and DNA2, are involved in unwinding G-quadruplex structures at telomeres to facilitate replication and maintain genome stability. frontiersin.orgembopress.org

Data Table: Functional Roles of DNA G-Quadruplexes

Functional RoleLocation in GenomeKey Processes InvolvedExamples of Genes/Regions
Regulation of Gene ExpressionPromoter regions, EnhancersTranscription initiation and regulation, Recruitment of transcription factors, Epigenetic modulationMYC, BCL-2, KRAS, c-KIT, VEGF, PDGFR-β, PDGF-A, TEAD4
Telomere MaintenanceTelomeric repeats (e.g., TTAGGG)Maintaining chromosome integrity, Preventing degradation and fusion, Influencing telomerase activityHuman telomeres
Chromosomal Integrity / Genome StabilityVarious locationsDNA replication, DNA repair, MeiosisAssociated with fragile sites, DNA double-strand breaks, Homologous chromosome pairing, Replication stress alleviation

DNA Replication and Recombination Processes

G-quadruplexes play a dual role in DNA replication. While they can act as impediments to the replication machinery, potentially stalling DNA polymerases and helicases, they also have a positive role in stimulating the initiation of DNA replication. mdpi.comresearchgate.net G4 structures formed during replication, particularly when DNA is transiently single-stranded, must be resolved to allow the replication fork to proceed. oup.com Failure to resolve these structures can lead to replication fork stalling and genomic instability, including increased DNA damage and recombination events. mdpi.comnih.gov

Research has shown that G4s can serve as recombination initiation sites in some organisms. oup.com Studies in Escherichia coli, for instance, have indicated that G4s can lead to ribosome stalling and ribosomal frameshifting, suggesting a potential link between translation and DNA replication/recombination processes when G4s are involved. asm.org Furthermore, G-quadruplexes are enriched at metazoan DNA replication origins, often found in G-rich sequences known as Origin G-rich Repeated Elements (OGREs) located upstream of initiation sites. mdpi.com

Several proteins are involved in processing or binding to G4s during replication and recombination. These include helicases like FANCJ, BLM, and WRN, which are capable of unwinding G4 structures. mdpi.comoup.comnih.govmdpi.com Other factors such as MRE11, DNA2, and RPA1 have also been implicated in processing G4s during homologous recombination, a pathway that can be triggered by replication stalls caused by G4s. nih.gov

Functional Roles of RNA G-Quadruplexes in Cellular Processes

RNA G-quadruplexes (rG4s) are widely distributed throughout the transcriptome, including in introns, 5'- and 3'-untranslated regions (UTRs), and open reading frames (ORFs) of pre-mRNAs and mRNAs. nih.gov Their prevalence in regions with known regulatory functions suggests that rG4s are important regulators of RNA metabolism. nih.gov

Modulation of mRNA Translation

RNA G-quadruplexes significantly influence mRNA translation. nih.govtandfonline.comoup.com The location of an rG4 within an mRNA dictates its effect on translation. G4s located in the 5'-UTR can act as repressors of cap-dependent translation, likely by impeding the scanning of the ribosomal subunit. tandfonline.commdpi.combiorxiv.org However, in some cases, 5'-UTR G4s near Internal Ribosomal Entry Sites (IRESs) can enhance cap-independent translation initiation. tandfonline.commdpi.com

Studies have demonstrated that G4 structures in the 5'-UTR of various mRNAs, including NRAS and ZIC-1, can repress protein production. tandfonline.com Conversely, an rG4 in the 5'-UTR of BAG-1 mRNA has been shown to influence both cap-dependent and cap-independent translation. mdpi.com G4s within ORFs can also impact protein synthesis, potentially by causing ribosome stalling during elongation. tandfonline.com Furthermore, G4s in the 3'-UTR can affect translational output, with examples such as the proto-oncogene PIM1 and TP53 where 3'-UTR G4s have been shown to inhibit translation or maintain 3'-end processing critical for protein expression. tandfonline.com

Regulation of Alternative Splicing and Polyadenylation

RNA G-quadruplexes play a role in regulating pre-mRNA processing events, including alternative splicing and polyadenylation. nih.govusherbrooke.ca Located within pre-mRNA, rG4s can act as splicing regulatory elements, influencing the inclusion or exclusion of specific exons in the mature mRNA. biorxiv.orgfrontiersin.org For instance, G4 structures in the 3'-UTR of TP53 and hTERT mRNAs have been reported to regulate alternative splicing. tandfonline.com An rG4 in intron 6 of hTERT mRNA appears to function as a splicing silencer. tandfonline.com

rG4s have also been implicated in the regulation of alternative polyadenylation (APA). usherbrooke.cabiorxiv.orgoup.com Studies have shown that G4 structures within the 3'-UTRs of mRNAs like LRP5 and FXR1 can increase the efficiency of alternative polyadenylation site selection, leading to the production of shorter transcripts. tandfonline.combiorxiv.orgoup.com This suggests that rG4s in the 3'-UTR act as cis-regulatory elements impacting gene expression by affecting mRNA length and potentially interfering with regulatory networks like those involving microRNAs. biorxiv.orgoup.com

Subcellular Localization and Transport of mRNA

RNA G-quadruplexes contribute to the subcellular localization and transport of mRNA. nih.govusherbrooke.cabiorxiv.org This is particularly important in specialized cells like neurons, where the precise localization of mRNA is crucial for spatially restricted protein synthesis and cellular function. nih.govbohrium.comelifesciences.org

G4 structures, especially those located in the 3'-UTRs of neuronal mRNAs, have been shown to facilitate their transport to distal compartments, such as neurites. tandfonline.combiorxiv.orgbohrium.comelifesciences.org Specific RNA-binding proteins (RBPs), such as hnRNP U, FUS/TLS, and FMRP, can recognize and bind to these rG4 structures. nih.gov These G4-bound RBPs can then assemble into messenger ribonucleoprotein particles (mRNPs) that are transported along the cytoskeleton by molecular motors. nih.gov Research on the potassium leak channel KCNK9 mRNA demonstrated that a 5'-UTR G4 is fundamental for ensuring the delivery of this mRNA to distal primary cortical neurites. biorxiv.org Studies on FMRP have shown that transcripts dependent on FMRP for efficient neuronal transport are enriched in G-quadruplex sequences in their 3' UTRs, and the RGG domain of FMRP is important for binding these structures and promoting RNA localization. bohrium.comelifesciences.org

G-Quadruplex Structure Dynamics and Interacting Proteins/Helicases

The formation and resolution of G-quadruplex structures are dynamic processes regulated by various interacting proteins, including helicases and G4-binding proteins. frontiersin.orgfrontiersin.orgmdpi.comoup.commdpi.com The dynamic nature of G4s is crucial for their regulatory functions in processes like replication and transcription. mdpi.com

Helicases are a major class of proteins that interact with G4s, primarily functioning to unwind these stable structures. frontiersin.orgoup.commdpi.comoup.combiorxiv.org Examples of G4 unwinding helicases include FANCJ, BLM, WRN, DHX36, DDX5, and PIF1. frontiersin.orgoup.commdpi.comoup.combiorxiv.org These helicases are essential for resolving G4s that form during DNA replication and transcription, preventing genomic instability and ensuring proper cellular function. frontiersin.orgoup.comnih.gov For instance, BLM and WRN helicases are involved in resolving G4s during DNA replication, with BLM primarily acting on the leading strand and WRN on the lagging strand. oup.commdpi.com FANCJ is another helicase that removes G4 structures for efficient DNA replication. oup.commdpi.com

In addition to helicases, numerous other proteins interact with G-quadruplexes, either stabilizing or promoting their formation, or recognizing them for downstream processes. nih.govmdpi.comtandfonline.commdpi.comoup.combiorxiv.orgresearchgate.net These G4-binding proteins (G4BPs) include nucleolin, p53, DNMT1, and various zinc-finger proteins like Sp1 and MAZ, which can bind to and stabilize G4 structures. mdpi.comoup.combiorxiv.org The interaction between G4s and proteins is crucial for regulating G4 homeostasis and function in cells. frontiersin.orgoup.comresearchgate.net The binding of different RBPs to RNA G4s can have diverse effects, including stabilizing the G4 structure, recruiting helicases for unwinding, acting as chaperones for mRNA transport, or serving as scaffolds to recruit other proteins or RNAs. tandfonline.com High-resolution structures of G4s complexed with proteins like DHX36 helicase and telomeric proteins have provided insights into these interactions. oup.combiorxiv.org

Guanine in Genetic Information Processing: the Genetic Code

Guanine as a Fundamental Component of Codons

Codons are the basic units of the genetic code, each consisting of a sequence of three nucleotides. These triplets specify either a particular amino acid or a stop signal for protein synthesis. This compound (G), along with adenine (B156593) (A), cytosine (C), and thymine (B56734) (T) in DNA (or uracil (B121893) (U) in RNA), serves as one of the four "letters" of this code. The linear sequence of these nucleotides in DNA and RNA determines the amino acid sequence of proteins. britannica.com In RNA, the bases are A, C, G, and U. britannica.com With four bases, there are 4 x 4 x 4 = 64 possible combinations of three-nucleotide codons. acs.orgpressbooks.pub These 64 codons encode the 20 standard amino acids and the stop signals. pressbooks.pub this compound is present in a significant number of these codons, appearing in the first, second, or third position of the triplet.

Deciphering the this compound-Containing Codons for Amino Acid Specification

The deciphering of the genetic code in the 1960s revealed the specific amino acid or stop signal corresponding to each of the 64 codons. britannica.com this compound-containing codons are integral to this code. For instance, the codon GGG specifies the amino acid glycine (B1666218). pressbooks.pub The start codon, AUG, which signals the beginning of translation and codes for methionine, contains this compound in its third position. britannica.comontosight.ai Other examples of this compound-containing codons and the amino acids they specify include:

GUA, GUC, GUG, GUU: Valine acs.org

GCA, GCC, GCG, GCU: Alanine

GGA, GGC, GGG, GGU: Glycine

CGA, CGC, CGG, CGU, AGA, AGG: Arginine

UGA: Stop codon (though it can also code for selenocysteine, tryptophan, or glycine in some contexts) nih.gov

The degeneracy of the genetic code means that most amino acids are specified by more than one codon. britannica.com This redundancy often involves variations in the third position of the codon, where this compound or Cytosine (strong bases) or Adenine or Uracil/Thymine (weak bases) can result in the same amino acid being encoded.

An interactive table showing the standard genetic code with this compound-containing codons highlighted would illustrate this point effectively.

First Position Second Position Third Position (U) Third Position (C) Third Position (A) Third Position (G) Amino Acid
U U UUU UUC UUA UUG Leucine (Leu)
U C UCU UCC UCA UCG Serine (Ser)
U A UAU UAC UAA (Stop) UAG (Stop) Tyrosine (Tyr) / Stop
U G UGU UGC UGA (Stop) UGG Cysteine (Cys) / Stop / Tryptophan (Trp)
C U CUU CUC CUA CUG Leucine (Leu)
C C CCU CCC CCA CCG Proline (Pro)
C A CAU CAC CAA CAG Histidine (His) / Glutamine (Gln)
C G CGU CGC CGA CGG Arginine (Arg)
A U AUU AUC AUA AUG (Start) Isoleucine (Ile) / Methionine (Met) (Start)
A C ACU ACC ACA ACG Threonine (Thr)
A A AAU AAC AAA AAG Asparagine (Asn) / Lysine (Lys)
A G AGU AGC AGA AGG Serine (Ser) / Arginine (Arg)
G U GUU GUC GUA GUG Valine (Val)
G C GCU GCC GCA GCG Alanine (Ala)
G A GAU GAC GAA GAG Aspartic Acid (Asp) / Glutamic Acid (Glu)
G G GGU GGC GGA GGG Glycine (Gly)

Evolutionary Pressures and this compound Content in Codon Usage Bias

Codon usage bias refers to the phenomenon where synonymous codons (different codons that code for the same amino acid) are not used with equal frequency in the genes of a particular organism. longdom.orgwikipedia.org The this compound and Cytosine (GC) content of a genome, and specifically the GC content at the third position of codons (GC3), is a major factor influencing codon usage bias. longdom.orgnih.govnih.gov

Mutation pressure and natural selection are considered the primary evolutionary forces shaping codon usage bias. longdom.orgwikipedia.org Genomes with high GC content tend to favor codons ending in G or C, reflecting mutational biases where G and C are more likely to appear. longdom.orgnih.govnih.gov Conversely, genomes with low GC content show a bias towards codons ending in A or T/U. nih.gov

Natural selection also plays a role, particularly in highly expressed genes, where there is selection for translationally optimal codons that can be translated more efficiently and accurately by the available tRNA pool. wikipedia.org The abundance of different tRNA molecules in a cell can influence the preference for certain synonymous codons. Codons that pair with more abundant tRNAs may be translated faster, leading to a bias in their usage.

The interplay between mutation pressure (influencing base composition, including this compound content) and natural selection (favoring translational efficiency) shapes the observed codon usage patterns in different organisms. longdom.orgwikipedia.org Analyzing this compound content within codons and its correlation with genomic GC content and gene expression levels provides insights into the evolutionary history and adaptive strategies of organisms. nih.govoup.com

Implications of this compound in tRNA and Ribosome Interactions

This compound plays a crucial role in the interactions between transfer RNA (tRNA) molecules and the ribosome during protein synthesis (translation). tRNA molecules are the adaptor molecules that recognize codons on the messenger RNA (mRNA) and deliver the corresponding amino acids to the ribosome for polypeptide chain synthesis. nih.gov Each tRNA molecule has an anticodon loop that contains a sequence of three nucleotides complementary to an mRNA codon. The pairing between the mRNA codon and the tRNA anticodon is fundamental to accurate translation.

This compound bases within both the mRNA codons and the tRNA anticodons participate in hydrogen bonding during codon-anticodon recognition on the ribosome. The specific pairing of this compound with Cytosine (G-C pairing) involves three hydrogen bonds, contributing to the stability and accuracy of the interaction compared to Adenine-Uracil (A-U) pairing, which involves two hydrogen bonds.

Beyond codon-anticodon pairing, this compound residues in tRNA and ribosomal RNA (rRNA, a key component of ribosomes) are involved in various interactions that facilitate the translation process. For example, modified this compound nucleotides, such as inosine (B1671953) (formed by deamination of guanosine), can be found in the wobble position of some tRNA anticodons. nih.gov Inosine can pair with adenine, cytosine, or uracil in the mRNA codon, allowing a single tRNA to recognize multiple synonymous codons, contributing to the degeneracy of the genetic code. nih.gov

Furthermore, this compound nucleotides, particularly in the form of Guanosine (B1672433) Triphosphate (GTP), are essential for the function of several translation factors that interact with the ribosome. Proteins like elongation factors (e.g., EF-Tu and EF-G in bacteria, or eEF1 and eEF2 in eukaryotes) bind and hydrolyze GTP to provide the energy required for key steps in translation, such as the binding of aminoacyl-tRNAs to the ribosome's A-site and the translocation of the ribosome along the mRNA. cdnsciencepub.comnih.govpnas.orgresearchgate.net The binding and hydrolysis of GTP by these factors involve specific interactions with ribosomal components, often including rRNA, where this compound residues may play a part in the binding pocket or in conformational changes.

Studies on the interaction of release factors with the ribosome during translation termination have also highlighted the involvement of this compound nucleotides. nih.govpnas.org GTP hydrolysis is stimulated by release factors and is required for the efficient termination of protein synthesis and the release of the newly synthesized polypeptide chain from the ribosome. nih.govpnas.org

The intricate network of interactions involving this compound within mRNA codons, tRNA anticodons, rRNA, and GTP-binding translation factors underscores its indispensable role in the accurate and efficient process of protein synthesis on the ribosome.

Guanine Metabolism and Purine Biochemical Pathways

Biosynthesis of Guanine Nucleotides (GMP, GDP, GTP)

The synthesis of this compound nucleotides, including guanosine (B1672433) monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP), occurs through two primary mechanisms: the de novo purine (B94841) synthesis pathway and the purine salvage pathways.

De Novo Purine Synthesis Pathways

The de novo purine synthesis pathway is a multi-step process that builds the purine ring from simpler precursors. This pathway leads to the formation of inosine (B1671953) monophosphate (IMP), which serves as a branch point for the synthesis of both adenine (B156593) and this compound nucleotides. The biosynthesis of this compound involves the conversion of IMP to xanthosine (B1684192) monophosphate (XMP) catalyzed by the enzyme IMP dehydrogenase. Subsequently, XMP is converted to GMP by the enzyme GMP synthase. ontosight.ainih.gov GMP can then be further phosphorylated to GDP and GTP. ontosight.ai The regulation of this compound biosynthesis is tightly controlled, with end products like GTP capable of inhibiting earlier steps, such as the activity of IMP dehydrogenase, to prevent overproduction. ontosight.ai

Purine Salvage Pathways involving this compound and Hypoxanthine (B114508)

The purine salvage pathway provides a more energy-efficient alternative to de novo synthesis by recycling pre-existing purine bases and nucleosides. This pathway is particularly important for converting free purine bases, including this compound and hypoxanthine, back into their corresponding nucleotides. This compound is salvaged by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of this compound to GMP using phosphoribosyl pyrophosphate (PRPP) as a co-substrate. pixorize.comdroracle.airesearchgate.netmsdmanuals.com Similarly, hypoxanthine is converted to IMP by HGPRT. pixorize.comdroracle.ai Defects in HGPRT can lead to disorders such as Lesch-Nyhan syndrome, highlighting the critical role of this salvage pathway in maintaining normal purine metabolism. pixorize.comdroracle.airesearchgate.netmsdmanuals.com

Catabolism and Degradation of this compound and its Derivatives

The catabolism of this compound and its derivatives is the process by which these compounds are broken down for excretion. This pathway primarily occurs in the liver in humans. wikipedia.org

Enzymatic Deamination of this compound to Xanthine (B1682287)

The initial step in the degradation of this compound is its enzymatic deamination to xanthine. This reaction is catalyzed by the enzyme this compound deaminase (GDA), also known as guanase or this compound aminohydrolase. mdpi.comwikipedia.orgwikipedia.orgnih.govnih.gov GDA plays a significant role in the purine degradation pathway by converting this compound and water to xanthine and ammonia (B1221849) through hydrolytic deamination. mdpi.com Studies have characterized GDA from various organisms, demonstrating its role in reducing this compound content. mdpi.com

Further Oxidation to Uric Acid

Following the deamination of this compound to xanthine, xanthine is further oxidized to uric acid. This step is catalyzed by the enzyme xanthine oxidoreductase (XOR), which exists in two interconvertible forms: xanthine dehydrogenase and xanthine oxidase. wikipedia.orgnih.govmdpi.com XOR catalyzes the oxidative hydroxylation of xanthine to uric acid. wikipedia.orgnih.govmdpi.com This is the final step in the catabolism of purines in humans and higher primates. wikipedia.orgnih.govresearchgate.nettaylorandfrancis.com Uric acid is then excreted from the body, primarily through renal and gastrointestinal routes. nih.govresearchgate.net

Guanine Modifications, Dna/rna Damage, and Repair Mechanisms

Oxidative Damage to Guanine Residues

Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a major source of damage to nucleic acids, with this compound being the most readily oxidized base. mdpi.comresearchgate.netacs.orgmdpi.comcsic.es This susceptibility is attributed to this compound's low redox potential. researchgate.netacs.orgmdpi.commdpi.com High levels of ROS can lead to various types of DNA and RNA damage, including single nucleic acid base damage. researchgate.netnih.gov

Formation and Identification of 8-Oxo-7,8-dihydrothis compound (8-oxoG)

8-Oxo-7,8-dihydrothis compound (8-oxoG), also known as 8-hydroxythis compound, is one of the most common and well-characterized products of oxidative this compound damage in both DNA (as 8-oxodG) and RNA (as 8-oxoG). researchgate.netmdpi.compnas.orgnih.govmdpi.comfrontiersin.org Its formation is primarily initiated by the one-electron oxidation of this compound, which can be induced by ROS such as the hydroxyl radical (•OH) or the carbonate radical (CO₃•⁻). mdpi.comcsic.es This initial step forms a this compound radical cation (G•⁺), which can then undergo further reactions. csic.es For instance, hydration of G•⁺ can lead to the formation of the 8-hydroxy-7,8-dihydroguanin-7-yl-radical (•GOH), which can be further oxidized to form 8-oxoG. researchgate.net Alternatively, hydroxyl radicals can directly react with this compound to form a C8-OH adduct radical, which upon loss of an electron and proton generates 8-oxoG. nih.gov

8-oxoG is considered a significant biomarker of oxidative stress. nih.govmdpi.cometsu.eduresearchgate.net It can be detected and quantified using various methods, including ultra-high-performance liquid chromatography with a triple quadrupole mass spectrometer (UPLC-MS/MS) for urinary analysis and immunofluorescence techniques using antibodies recognizing 8-oxodG for cellular analysis. mdpi.comfrontiersin.org Studies have shown an age-dependent increase in urinary 8-oxodG and 8-oxoG levels. frontiersin.org

Generation of Other Oxidized this compound Products (e.g., Guanidinohydantoin)

Beyond 8-oxoG, the oxidation of this compound can yield a spectrum of other products, particularly under different oxidation conditions or through further oxidation of 8-oxoG. mdpi.comresearchgate.netacs.org These products include 2,5-diamino-4H-imidazol-4-one (Iz), 2,2,4-triamino-5(2H)-oxazolone (Oz), guanidinohydantoin (B12948520)/iminoallantoin (Gh/Ia), spiroiminodihydantoin (Sp), and 5-carboxamido-5-formamido-2-iminohydantoin (2Ih). mdpi.commdpi.cometsu.eduacs.org

Guanidinohydantoin (Gh) and spiroiminodihydantoin (Sp) are considered end products of a four-electron oxidation of this compound. mdpi.com These lesions, along with others like Oz and Iz, can form base pairs with this compound or mispair with other bases, potentially leading to mutations. mdpi.com For example, Iz is implicated in G-C to C-G transversions. mdpi.com Gh and Sp are also highly mutagenic, causing replication blocks and slow misincorporation of purines by reverse transcriptases. pnas.orgacs.org The precise structure of these oxidized products, particularly DNA-protein cross-links involving this compound and lysine, can depend on the mechanism of oxidation. acs.org

Impact of Oxidative this compound Damage on Nucleic Acid Replication and Transcription

Oxidative damage to this compound has significant consequences for the fidelity and efficiency of DNA replication and transcription. Lesions like 8-oxoG can compromise these processes, leading to mutations and altered gene expression. mdpi.commdpi.com

8-oxoG can mispair with adenine (B156593) during replication and transcription, leading to G-to-T transversions in DNA and G-to-A substitutions in RNA transcripts. nih.govfrontiersin.orgmdpi.com These errors can result in the synthesis of dysfunctional proteins. mdpi.com While 8-oxoG itself is considered mildly mutagenic, its derivatives like Sp can have significantly higher mutagenic potential. researchgate.netacs.org

Furthermore, oxidized this compound lesions, including Gh and Sp, can act as blocks to DNA polymerases and RNA polymerases, causing stalling or termination of synthesis. pnas.orgoup.compnas.org The impact on transcription can vary; while 8-oxoG accumulation has been suggested to weakly dampen RNA polymerase activity, oxidative damage, particularly in G-quadruplex-forming sequences, can also promote gene expression. nih.govpnas.org The presence of 8-oxoG in gene promoters, especially in this compound-rich sequences, can initiate base excision repair (BER), which in turn can influence gene activation. pnas.orgoup.com

Susceptibility of G-Quadruplexes to Oxidative Damage

This compound-rich sequences in DNA and RNA can fold into non-canonical four-stranded structures called G-quadruplexes (G4s). mdpi.comnih.gov These structures are abundant in regulatory regions of genes, including promoters and telomeres, and play crucial roles in various biological processes. mdpi.comnih.gov Due to their high this compound content and the low redox potential of this compound, G-quadruplexes are particularly susceptible to oxidative damage. mdpi.comnih.govoup.comki.si

Oxidation of this compound within G-quadruplexes, primarily to 8-oxoG, can disrupt the Hoogsteen hydrogen bonds that stabilize the G-tetrad core of the structure. nih.gov This disruption can impair G4 formation or destabilize existing G4s. nih.govoup.comki.si Oxidatively damaged G-quadruplexes have been implicated in the downregulation of transcription and altered gene regulation. mdpi.com For instance, oxidation of this compound in a gene promoter G-quadruplex can lead to changes in gene expression, which can be location-dependent. oup.com Oxidative damage at telomeric G-rich sequences can disrupt protective G-quadruplex structures, contributing to telomere shortening and genomic instability. mdpi.commdpi.com Interestingly, while oxidation can destabilize G4s, it can also, in some contexts, promote the formation of kinetically trapped G-quadruplexes from double-stranded DNA. oup.comki.si

Chemical Modifications of this compound in Synthetic Oligonucleotides

The chemical synthesis of oligonucleotides, particularly using phosphoramidite (B1245037) chemistry, can lead to unintended modifications of this compound bases. These side reactions can impact the yield, purity, and functionality of the synthetic oligonucleotides.

Side Reactions and Adduct Formation during DNA Synthesis

During solid-phase oligonucleotide synthesis, this compound bases are sensitive to modification by the reagents used. nih.govoup.com Nucleoside 3'-phosphoramidite and chlorophosphite reagents have been shown to react with the lactam function of this compound. oup.com This reaction can be problematic, especially when synthesizing oligonucleotides with a high this compound content, leading to unsatisfactory results. oup.com

One discovered chemical modification converts deoxyguanosine (dG) and dG-containing oligomers to a fluorescent form. nih.gov This modification has been linked to the use of N,N-dimethylaminopyridine (DMAP), an acylation catalyst, which can displace phosphate (B84403) triester adducts at the O⁶-position of this compound. nih.gov This fluorescent intermediate can subsequently be converted to 2,6-diaminopurine (B158960) deoxyribonucleoside (2,6 DAP), a potentially mutagenic nucleoside analog, in ammonium (B1175870) hydroxide (B78521) solution. nih.gov The use of N-methylimidazole (NMI) instead of DMAP has been shown to eliminate the fluorescent species and reduce 2,6 DAP contamination. nih.gov

Another side reaction involves the modification of the O⁶ position of this compound, which can be prevented by using a protecting group at this position. oup.comgoogle.com This requires the use of a specially protected this compound monomer during synthesis. google.com

Furthermore, by-products of phosphodiester deprotection, such as acrylonitrile, can form adducts with heterocyclic bases, including this compound, under the strong basic conditions used in oligonucleotide deprotection. atdbio.com These adducts can form adventitiously during phosphoramidite oligonucleotide synthesis. atdbio.com

The chemical synthesis of modified nucleosides, such as those used in artificial genetic polymers (xeno-nucleic acids, XNAs), can also present challenges related to this compound chemistry, such as the formation of N9 and N7 regioisomers during the synthesis of guanosine (B1672433) nucleosides. tandfonline.com Strategies involving bulky protecting groups at the O⁶ position have been developed to favor the desired N9 isomer. tandfonline.com

Formation of Mutagenic this compound Analogs

This compound is particularly vulnerable to modifications due to its relatively low redox potential, making it a prime target for reactive oxygen species (ROS) and reactive nitrogen species (RNS) researchgate.netmdpi.comresearchgate.net. These reactions can lead to the formation of various oxidized and alkylated this compound derivatives, many of which exhibit mutagenic potential.

A prominent example of a mutagenic this compound analog is 8-oxo-7,8-dihydrothis compound (8-oxoG) d-nb.infowikipedia.org. Formed primarily by the reaction of this compound with hydroxyl radicals, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations d-nb.infowikipedia.orgsigmaaldrich.comnih.gov. This mispairing occurs because 8-oxoG can exist in syn conformation, allowing it to form Hoogsteen base pairs with adenine wikipedia.org. The formation of 8-oxoG is considered one of the most common types of oxidative DNA damage d-nb.infonih.gov.

Alkylation of this compound, particularly at the O⁶ position, also generates highly mutagenic lesions. O⁶-methylthis compound (O⁶MeG) is a well-studied example that causes G:C to A:T transitions nih.govnih.gov. This occurs because O⁶MeG can mispair with thymine (B56734) nih.govwikipedia.org. O⁶-ethylthis compound (O⁶EtG) is another significant mutagenic lesion formed by ethylating agents, also primarily inducing G to A transitions nih.gov.

Other mutagenic this compound derivatives can be formed through reactions with various chemical agents. For instance, reaction with glyoxal (B1671930) or mesoxaldialdehyde can produce cyclic adducts with guanosine derivatives that show mutagenic activity nih.gov. Polycyclic aromatic hydrocarbons (PAHs), upon metabolic activation, can form bulky adducts with this compound, such as B[a]P-N²-dG adducts, which are known to induce this compound transversions (G•C → T•A) frontiersin.org.

Data Table 1: Examples of Mutagenic this compound Analogs and Associated Mutations

This compound AnalogFormation MechanismAssociated Mutation
8-oxo-7,8-dihydrothis compoundOxidation by ROSG:C to T:A
O⁶-methylthis compoundAlkylation (e.g., by SAM)G:C to A:T
O⁶-ethylthis compoundEthylationG:C to A:T
B[a]P-N²-dG adductReaction with activated PAHsG:C to T:A
Cyclic adducts with IPGReaction with dicarbonylsMutagenic (various)

Cellular Repair Mechanisms for this compound Lesions

Cells possess multiple DNA repair pathways to counteract the harmful effects of this compound modifications and maintain genomic integrity sigmaaldrich.comfrontiersin.orgwikipedia.org. The primary pathways involved in repairing this compound lesions, particularly oxidative damage, are Base Excision Repair (BER) and, in some cases, Nucleotide Excision Repair (NER) sigmaaldrich.comnih.govnih.govresearchgate.nettermedia.pl.

Enzymatic Excision and Base Repair Pathways

The Base Excision Repair (BER) pathway is the primary mechanism for removing small, non-helix-distorting base lesions, including many oxidized and alkylated this compound modifications nih.govnih.govresearchgate.nettermedia.plwikipedia.orgebi.ac.uk. BER is initiated by DNA glycosylases, enzymes that recognize and remove the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site wikipedia.orgtermedia.plwikipedia.orgebi.ac.uk.

For 8-oxoG lesions paired with cytosine (8-oxoG:C), the primary DNA glycosylase responsible for recognition and excision in humans is 8-oxothis compound DNA glycosylase 1 (OGG1) d-nb.infowikipedia.orgfrontiersin.org. OGG1 specifically recognizes the 8-oxoG:C base pair and flips the damaged base out of the DNA helix into its active site for excision frontiersin.org. Following the removal of 8-oxoG by OGG1, an AP site is created frontiersin.org. This AP site is then processed by an AP endonuclease, such as APE1, which cleaves the phosphodiester backbone 3' to the AP site frontiersin.org. Subsequently, DNA polymerase, typically DNA polymerase β, fills the gap with the correct nucleotide, and DNA ligase seals the nick in the DNA strand ebi.ac.uk.

If 8-oxoG mispairs with adenine (8-oxoG:A) during replication, a different glycosylase, MutY homolog (MUTYH) in humans, recognizes the mispair and removes the adenine from the undamaged strand, initiating a BER pathway to restore the 8-oxoG:C pair frontiersin.orgembopress.org. This is followed by the action of OGG1 to remove the 8-oxoG.

For O⁶-methylthis compound, the primary repair mechanism is direct reversal by the enzyme O⁶-methylthis compound-DNA methyltransferase (MGMT) sigmaaldrich.comwikipedia.org. MGMT transfers the alkyl group from the O⁶ position of this compound to a cysteine residue within the enzyme itself, restoring the this compound base sigmaaldrich.com. This is a stoichiometric reaction, meaning one molecule of MGMT is consumed for each repaired lesion sigmaaldrich.comwikipedia.org.

While BER is the main pathway for many this compound lesions, the Nucleotide Excision Repair (NER) pathway can also play a role, particularly for bulky this compound adducts or in cases where BER is deficient nih.govresearchgate.nettermedia.pl. NER removes a larger DNA segment containing the damage wikipedia.orgtermedia.pl.

Data Table 2: Key Enzymes in this compound Lesion Repair

Repair PathwayEnzymeSubstrate (this compound Lesion)Action
BEROGG1 (8-oxothis compound DNA glycosylase 1)8-oxoG:CExcises 8-oxoG, creating an AP site
BERMUTYH (MutY homolog)8-oxoG:AExcises adenine opposite 8-oxoG
Direct ReversalMGMT (O⁶-methylthis compound-DNA methyltransferase)O⁶-methylthis compoundTransfers alkyl group from O⁶-methylthis compound to itself
BERAPE1 (AP endonuclease 1)AP site (following glycosylase action)Cleaves phosphodiester backbone at AP site
BERDNA Polymerase βAP site (incised)Fills gap with correct nucleotide
BERDNA LigaseNick (following gap filling)Seals the DNA strand nick

Role of MutT Protein in Oxidized this compound Nucleotide Hydrolysis

Beyond DNA repair, cells also have mechanisms to prevent the incorporation of mutagenic this compound nucleotides into DNA and RNA in the first place. The MutT protein, and its human homolog MTH1 (also known as NUDT1), plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized this compound nucleotides embopress.orgnih.govoup.comresearchgate.netoup.com.

Specifically, MutT/MTH1 hydrolyzes 8-oxo-deoxyguanosine triphosphate (8-oxo-dGTP) to 8-oxo-deoxyguanosine monophosphate (8-oxo-dGMP) and pyrophosphate embopress.orgnih.govoup.comresearchgate.netiucr.orgnih.gov. This hydrolysis prevents the misincorporation of 8-oxo-dGTP into nascent DNA chains opposite adenine or cytosine, thereby reducing the frequency of A:T to C:G and G:C to T:A transversions nih.govoup.comoup.com. Studies in Escherichia coli have shown that mutations in the mutT gene lead to a significantly increased frequency of spontaneous mutations, particularly A:T to C:G transversions, highlighting the importance of this proofreading mechanism in the nucleotide pool nih.govoup.com.

MutT can also hydrolyze 8-oxo-guanosine triphosphate (8-oxo-GTP), preventing its incorporation into RNA oup.comoup.com. This suggests a role for MutT/MTH1 in maintaining the fidelity of both DNA replication and RNA transcription oup.comresearchgate.net. The hydrolysis reaction requires divalent metal ions, such as Mg²⁺ or Mn²⁺, and involves nucleophilic substitution at the β-phosphorus of 8-oxo-dGTP researchgate.netiucr.orgnih.govrcsb.org.

Detailed research findings, including structural studies using time-resolved X-ray crystallography, have provided insights into the catalytic mechanism of MutT, showing how metal ions bind to the Nudix motif of the protein and orient the 8-oxo-dGTP substrate for hydrolysis researchgate.netiucr.orgrcsb.org.

Data Table 3: MutT/MTH1 Substrates and Products

SubstrateEnzymeProduct(s)
8-oxo-dGTPMutT/MTH18-oxo-dGMP + Pyrophosphate
8-oxo-GTPMutT/MTH18-oxo-GMP + Pyrophosphate
8-oxo-dGDPMutT/MTH18-oxo-dGMP + Phosphate
8-oxo-rGDPMutT/MTH18-oxo-rGMP + Phosphate

Note: While MTH1 primarily hydrolyzes triphosphates, some studies indicate it can also act on diphosphates, and other NUDT family members like NUDT5 have significant 8-oxo-dGDPase activity embopress.orgoup.com.

Guanine and Its Derivatives in Disease Mechanisms and Therapeutic Avenues

Guanine in Cancer Biology and Therapeutics

Antiproliferative Effects of this compound-Based Biomolecules

This compound-based biomolecules (GBPs), including this compound, guanosine (B1672433) (Guo), deoxyguanosine (dGuo), guanosine monophosphate (GMP), and deoxyguanosine monophosphate (dGMP), have demonstrated antiproliferative effects in certain cell types at higher concentrations. acs.orgacs.org The mechanism underlying this selective antiproliferative activity appears to be linked to the activity of this compound deaminase (GDA). acs.orgacs.org GDA is an enzyme that catalyzes the irreversible deamination of this compound to xanthine (B1682287), a crucial step in the this compound degradation pathway. acs.org

Studies have shown that cells deficient in GDA are unable to efficiently remove excess this compound-based biomolecules. acs.org This accumulation disrupts the metabolism of other nucleotides, specifically those based on adenine (B156593), cytosine, and thymine (B56734), leading to the inhibition of DNA synthesis and cell growth. acs.org Consequently, this can induce apoptosis or death in GDA-deficient cells. acs.org The inhibition of DNA synthesis caused by excess GBPs can be reversed by the simultaneous or subsequent addition of adenine- and cytosine-based nucleosides, which helps to restore cell proliferation. acs.org

Research indicates that this compound, Guo, dGuo, GMP, and dGMP exhibit strong antiproliferative effects on certain cell lines, such as Jurkat E6-1 cells (IC50 < 25 μM) and HEK293 cells (IC50 = 40–90 μM). acs.org However, these effects were not observed in other cell lines like HeLa and A549 cells. acs.org This cell-type selectivity highlights the importance of GDA activity in determining sensitivity to GBPs. acs.orgacs.org

Furthermore, this compound has been shown to inhibit the growth of human glioma and melanoma cell lines, potentially by interacting with GPR23, also known as the lysophosphatidic acid (LPA) 4 receptor. frontiersin.org this compound was found to be the most potent compound in mediating this GPR23-dependent antiproliferative effect. frontiersin.org Cells with stable GPR23 expression showed increased sensitivity to this compound. frontiersin.org Interestingly, cell lines with low GPR23 expression, such as an HGPRT-mutated melanoma cell line and HGPRT-silenced glioma cells, showed reduced sensitivity to GBPs, and restoring GPR23 expression in these cells rescued the this compound-mediated growth inhibition. frontiersin.org

These findings suggest that targeting GDA or GPR23 could be potential therapeutic strategies for certain cancers that are sensitive to the antiproliferative effects of this compound-based biomolecules.

This compound Metabolism Dysregulation in Tumor Progression

Dysregulated purine (B94841) nucleotide metabolism, including that of this compound nucleotides, is a significant factor in the emergence and progression of various cancers, promoting tumor growth. ijbs.comfrontiersin.org Tumor cells often exhibit strongly activated enzyme expression in the this compound nucleotide synthesis pathway. ijbs.com This leads to increased levels of metabolites, providing the necessary energy and building blocks for processes like energy transport, signal transduction, and protein synthesis, which contribute to the malignant behavior of tumor cells. ijbs.com

Abnormal this compound nucleotide synthesis, often caused by the abnormal expression of enzymes like inosine (B1671953) monophosphate dehydrogenase 1 (IMPDH1) and inosine monophosphate dehydrogenase 2 (IMPDH2), has been implicated in the progression of various cancers, including prostate cancer, breast cancer, and lung cancer. ijbs.com In bladder cancer, for instance, the long noncoding RNA (lncRNA) UCA1 has been shown to increase the transcription activity of IMPDH1 and IMPDH2 by recruiting the transcription factor TWIST1. ijbs.com This triggers this compound nucleotide metabolic reprogramming, stimulating RNA polymerase-dependent production of pre-ribosomal RNA and GTPase activity, thereby increasing bladder cancer cell proliferation, migration, and invasion. ijbs.com

The purine salvage pathway, which involves the recycling of purine bases like this compound into nucleotides, is crucial for maintaining the nucleotide pool required for cell division. frontiersin.orgresearchgate.net Evidence suggests a role for GBPs in cancer progression, with the salvage pathway fueling this process. frontiersin.orgresearchgate.net While some studies indicate a cytotoxic effect of GBPs due to genotoxic activity that signals cell cycle arrest, others suggest that guanylates and inosinates can promote radio-therapy resistance and DNA break repair. frontiersin.org

Extracellular and intracellular levels of GBPs are influenced by the activity of enzymes that metabolize them. frontiersin.org Deficiency in these enzymes can negatively correlate with the effects of GBPs. frontiersin.org For example, knocking out the GDA gene in insensitive cells can induce a response to the antiproliferative effect of deoxyguanosine. frontiersin.org Conversely, introducing a plasmid expressing GDA into sensitive cells can prevent deoxyguanosine-mediated cell cycle arrest. frontiersin.org This suggests that lower GDA expression might enhance the antiproliferative effect of GBPs. frontiersin.org

Tumor cells can also influence the tumor microenvironment by releasing purine metabolites, which can affect the function and recruitment of immune cells, creating an environment that supports tumor growth and progression. frontiersin.org Targeting key enzymes in purine synthesis, such as phosphoribosyl pyrophosphate synthetase (PRPS), has shown some promise in tumor treatment by disrupting the purine supply to tumor cells and inhibiting their proliferation. frontiersin.org

Role of this compound Oxidation in Cardiovascular Diseases

Oxidative stress is a significant contributor to cardiovascular diseases (CVD). nih.govmdpi.com The oxidative modification of this compound, particularly the formation of 8-oxo-7,8-dihydrothis compound (8-oxo-dG) in DNA and 8-oxo-guanine (8-oxo-G) in RNA, has emerged as a crucial biomarker for oxidative stress and provides insights into the molecular mechanisms of CVD. nih.govmdpi.commdpi.com

This compound is particularly susceptible to oxidation due to its low redox potential compared to other nucleobases. mdpi.commdpi.com 8-oxo-dG is one of the most widely studied oxidative DNA lesions and is used as a biomarker for oxidative DNA damage in various conditions, including aging, neurodegenerative diseases, cancer, and cardiovascular diseases. mdpi.commdpi.com This oxidized form of this compound can mispair with adenine, potentially leading to mutations and genomic instability. mdpi.com

Accumulation of 8-oxothis compound has been shown to play a pivotal role in the development of CVD. nih.gov Studies have observed elevated levels of 8-oxothis compound in patients with various cardiac conditions. nih.gov For instance, 8-hydroxy-2-deoxy-guanosine (8-OHdG), a marker of oxidative DNA damage, was found to be significantly increased in individuals with prediabetes and type 2 diabetes mellitus compared to control groups, suggesting its role as an early disease marker that may be more sensitive than other indicators like cholesterol or malondialdehyde. tandfonline.com Elevated 8-OHdG is considered a strong indicator of oxidative stress-related DNA damage within blood vessel walls and other tissues, increasing the risk of cardiovascular disease. tandfonline.com

Increased oxidative damage to DNA can also promote inflammation, contributing to cardiac structural and electrical remodeling. mdpi.com Oxidative DNA damage and inflammation have been observed to be significantly increased in human atherosclerotic plaques, a common cause of ischemic heart disease (IHD). mdpi.com

Therapeutic approaches targeting oxidative 8-oxothis compound damage to DNA and RNA, such as modulating repair enzymes or developing small molecule inhibitors, are being explored to improve CVD management. nih.gov Enzymes involved in DNA base excision repair, such as OGG1, are crucial for removing 8-oxo-dG lesions. mdpi.com Upregulation of DNA base excision repair activity has been observed in experimental heart failure models, playing a role in counteracting structural damage and myocardial remodeling. mdpi.com OGG1 has also been shown to repair 8-oxo-dG in human vascular smooth muscle cells, potentially reversing oxidative DNA lesions in atherosclerosis. mdpi.com

This compound in Microbial Pathogenesis and Virulence

This compound and its related structures, particularly this compound-rich sequences forming G-quadruplex (G4) structures, are gaining attention for their potential roles in microbial pathogenesis and virulence. The dynamic interplay between G4 structures and pathogenicity islands (PAIs) in bacterial genomes represents an area of research with implications for understanding the molecular mechanisms underlying pathogenicity. elifesciences.orgnih.govelifesciences.org

PAIs are distinct genomic regions in pathogenic bacteria that contain virulence genes and are often absent in non-pathogenic strains of the same species. nih.govasm.org These islands can range in size and may be integrated into the chromosome or exist on plasmids. nih.govasm.org PAIs often have a different base composition, including altered this compound and cytosine (G+C) content, compared to the core genome, which may contribute to the formation of G4 structures within these regions. elifesciences.orgelifesciences.orgasm.org

Studies have shown that G4 structures are not randomly distributed within PAIs and are consistently conserved within the same pathogenic strains, suggesting a potential regulatory role in bacterial pathogenicity. elifesciences.orgnih.govelifesciences.org These G4 structures within PAIs might influence the expression of virulence-associated genes by modulating the accessibility of transcription factors, DNA-binding proteins, or RNA polymerase. elifesciences.orgelifesciences.org

Furthermore, guanosine tetraphosphate (B8577671) (ppGpp), a this compound nucleotide derivative, is a key molecule involved in the stringent stress response in bacteria. oup.com This response is initiated under nutritional stress and involves changes in global metabolism. oup.com ppGpp induces the accumulation of RpoS, a sigma factor implicated in the cellular response to various stresses, and the Pho regulon, which is involved in phosphate (B84403) homeostasis and has been linked to bacterial virulence. oup.com The Pho regulon can influence bacterial virulence and, in some cases, directly control the expression of virulence genes. oup.com

The purine salvage pathway, which involves enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), is essential for purine nucleotide synthesis in many protozoan parasites, including Leishmania and Trypanosoma cruzi, as they lack the de novo purine synthesis pathway. researchgate.netjocpr.commdpi.com This makes HGPRT an attractive target for antiparasitic drug development. researchgate.netjocpr.commdpi.com Inhibitors targeting HGPRT in these parasites can disrupt their purine supply and inhibit growth. researchgate.netjocpr.commdpi.com For example, allopurinol, a purine analog, is phosphorylated by HGPRT in Leishmania and incorporated into nucleic acids, leading to parasite death. mdpi.com

Genetic Disorders Associated with this compound Metabolism Dysfunction (e.g., Lesch-Nyhan Syndrome indirectly via HGPRT)

Genetic disorders affecting this compound metabolism, particularly those involving the purine salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), can lead to severe conditions like Lesch-Nyhan syndrome. nih.govwikipedia.orgrarediseases.orgnih.gov Lesch-Nyhan syndrome is a rare inherited disorder caused by a deficiency of HGPRT, an enzyme crucial for recycling this compound and hypoxanthine (B114508) into guanosine monophosphate (GMP) and inosine monophosphate (IMP), respectively. nih.govwikipedia.orgrarediseases.orgamc.nl

The deficiency of HGPRT results from mutations in the HPRT1 gene, located on the X chromosome. nih.govwikipedia.org This deficiency leads to an accumulation of this compound and hypoxanthine, which are then converted into excessive amounts of uric acid. nih.govrarediseases.org The overproduction and accumulation of uric acid can cause hyperuricemia and hyperuricosuria, leading to severe gout and kidney problems. wikipedia.orgrarediseases.orgnih.gov

Lesch-Nyhan syndrome is characterized by a spectrum of clinical presentations depending on the severity of the enzyme deficiency. nih.govnih.gov Individuals with very low HGPRT activity (less than 1.5%) typically present with severe hyperuricemia, neurodevelopmental abnormalities including global developmental delay, involuntary movements, and a hallmark feature of self-injurious behavior. nih.govwikipedia.orgnih.gov Less severe variants exist with higher residual enzyme activity, presenting primarily with hyperuricemia or hyperuricemia with neurological disability but without self-injurious behavior. nih.govnih.gov

The neurological symptoms in Lesch-Nyhan syndrome can include poor muscle control, dystonia, choreoathetosis, spasticity, and intellectual disability, usually appearing in the first year of life. wikipedia.orgnih.gov The self-injurious behavior, such as lip and finger biting, typically begins in the second year of life and is a compulsive behavior, not due to sensory deficits. nih.govwikipedia.org

While the exact cause of the neurological abnormalities in Lesch-Nyhan syndrome is not fully understood, the metabolic dysfunction related to this compound and hypoxanthine accumulation and subsequent uric acid overproduction plays a central role in the disease pathology. nih.govwikipedia.orgrarediseases.org The deficiency of HGPRT disrupts the normal purine salvage pathway, impacting nucleotide pools and potentially affecting neurotransmitter metabolism.

Advanced Methodologies for Guanine Research and Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are invaluable for probing the molecular structure and dynamics of guanine-containing species, including complex DNA structures like G-quadruplexes and various tautomeric forms. rsc.orgresearchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for G-Quadruplexes and Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution structure of biomolecules, including this compound-rich sequences that form G-quadruplexes. rsc.orgacs.orgoup.comspringernature.com NMR can provide detailed information about the arrangement of this compound bases in these four-stranded structures, including the Hoogsteen hydrogen bonding patterns that stabilize them. springernature.comacs.org For instance, analysis of the imino proton region in 1H NMR spectra is characteristic of the Hoogsteen hydrogen bonds in G-quadruplexes. acs.org Studies using NMR have revealed the folding of G-quadruplex structures in the presence of ions like Na+ and K+. acs.org

NMR spectroscopy is also instrumental in studying the tautomerism of this compound and its analogues. rsc.orgresearchgate.netresearchgate.net Tautomerism, the existence of different structural isomers that can interconvert, is a critical factor in nucleic acid function and potential dysfunction. researchgate.net While the canonical keto-amino tautomer of this compound is highly stable, rare tautomers can exist and are implicated in processes catalyzed by nucleic acid enzymes. researchgate.net Variable-temperature NMR spectroscopy can be used to study the tautomer equilibrium and identify rare tautomers, often through the characteristic signals of imino hydrogens involved in intermolecular hydrogen bonds. researchgate.netresearchgate.net Solid-state NMR, in conjunction with theoretical calculations, can provide precise structural parameters, including geometries of intermolecular hydrogen bonds in this compound-cytosine base pairs and isocytosine (B10225) tautomers. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformation Analysis

Circular Dichroism (CD) spectroscopy is a widely used and relatively inexpensive method for studying the conformational properties of nucleic acids, including this compound quadruplexes. researchgate.netoup.comspringernature.comsemanticscholar.org CD is highly sensitive to changes in the spatial arrangement of DNA bases. springernature.com It can reveal the formation of specific structural arrangements, monitor transitions between different structural states, and explore the kinetics and thermodynamics of these processes. springernature.comsemanticscholar.org

CD spectroscopy is particularly useful for distinguishing between different G-quadruplex topologies. semanticscholar.org For example, parallel quadruplexes typically exhibit a dominant positive band around 260 nm, while antiparallel quadruplexes show a negative band at 260 nm and a positive band at 290 nm. semanticscholar.org Both types often display an additional positive peak around 210 nm. semanticscholar.org These distinct CD spectra arise from different stacking interactions of the guanosine (B1672433) residues. semanticscholar.org CD spectroscopy complements techniques like NMR and X-ray diffraction in quadruplex studies due to its sensitivity and ease of use with various sample conditions. springernature.com It has been used to study the conformational polymorphism of DNA strands containing this compound and adenine (B156593) repeats, showing how these sequences can associate into duplexes or tetraplexes depending on conditions like salt concentration. researchgate.netnih.gov

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Tautomer Characterization

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, often coupled with mass spectrometry, is a powerful technique for characterizing the structures of gas-phase ions, including this compound tautomers and their complexes. rsc.orgacs.orgnih.govresearchgate.net This method involves the absorption of multiple infrared photons by an ion, leading to dissociation. By monitoring the dissociation as a function of infrared frequency, a vibrational spectrum of the isolated ion can be obtained.

IRMPD spectroscopy has been applied to study the interaction of this compound with metal complexes, such as cisplatin (B142131). nih.govresearchgate.net By comparing experimental IRMPD spectra with calculated infrared spectra of different possible isomers, researchers can determine the preferred binding sites and structural arrangements. nih.govresearchgate.net For instance, IRMPD studies have shown that cisplatin primarily binds to the N7 atom of this compound. nih.govresearchgate.net The technique can also provide insights into hydrogen bonding interactions within these complexes. nih.govresearchgate.net Furthermore, IRMPD spectroscopy is used to investigate the tautomeric forms of this compound in the gas phase, providing isomer-specific vibrational signatures that help distinguish between different tautomers. researchgate.netescholarship.org Comparing experimental IRMPD spectra with theoretical calculations allows for the identification of the specific tautomeric conformations present. acs.orgacs.org

Chromatographic and Mass Spectrometric Techniques for this compound Analysis

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound and its various modified forms, including oxidation products and metabolites. acs.orgnih.govoup.com

High-Performance Liquid Chromatography (HPLC) for this compound and its Oxidation Products

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating this compound and its derivatives from complex mixtures. acs.orgnih.gov Coupled with various detectors, HPLC is particularly effective for analyzing this compound oxidation products, which are important markers of oxidative DNA and RNA damage. nih.govresearchgate.netenghusen.dkresearchgate.net

HPLC methods have been developed to quantify this compound and its oxidized species, such as 8-oxo-7,8-dihydrothis compound (8-oxoG), in biological samples like urine. nih.govresearchgate.netnih.gov These methods often involve reversed-phase HPLC columns and specific elution gradients. researchgate.netenghusen.dk Low-temperature chromatography can enhance the retention of polar compounds like oxidized bases and nucleosides on reversed-phase columns, improving separation. nih.govresearchgate.net HPLC coupled with electrochemical detection or mass spectrometry is commonly used for sensitive and selective analysis of these oxidation products. nih.govresearchgate.net Studies have used HPLC to analyze the photooxidation products of this compound in different DNA structures, identifying products such as 8-oxoG, 2,5-diamino-4H-imidazol-4-one (Iz), guanidinohydantoin (B12948520) (Gh), and dehydroguanidinohydantoin (Ghox). researchgate.netenghusen.dknih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Metabolite Profiling

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of polar and thermolabile compounds, making it highly suitable for studying this compound and its metabolites. acs.orgnih.gov LC-ESI-MS and LC-ESI-MS/MS (tandem mass spectrometry) are powerful tools for metabolite profiling and the identification of modified this compound species. nih.govnih.govdovepress.comnsf.govoup.comresearchgate.netresearchgate.netdcu.ie

ESI-MS/MS allows for the fragmentation of ions, providing structural information and enabling the selective detection of target compounds based on their characteristic fragmentation patterns. researchgate.netresearchgate.net This is particularly useful for analyzing complex biological samples and identifying specific this compound adducts or oxidation products. nih.govnsf.govresearchgate.net For example, HPLC-ESI-MS/MS has been used to analyze this compound oxidation products and identify species like ox-GH and GH. UPLC-MS/MS, a variation using ultra-high-performance liquid chromatography, offers improved sensitivity and speed for analyzing modified guanines like O6-methylthis compound. nsf.gov ESI-MS can also be used for direct infusion analysis or coupled with ion mobility separation for enhanced metabolite profiling, providing rapid separation and reducing noise from complex samples. oup.comdcu.ie

Micellar Electrokinetic Chromatography (MEKC) for this compound Derivatives

Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis (CE), is a powerful technique utilized for the separation and analysis of neutral and charged molecules, including this compound and its derivatives. MEKC employs a pseudostationary phase, typically micelles formed by surfactants in the running buffer, to enhance separation selectivity based on differential partitioning of analytes between the aqueous phase and the micelles.

MEKC methods have been developed for the simultaneous determination of this compound alongside antiviral drugs like acyclovir (B1169) and valacyclovir, where this compound can be a synthetic precursor, degradation product, or metabolite psu.eduresearchgate.net. These methods highlight the ability of MEKC to separate this compound from related compounds in pharmaceutical formulations researchgate.net. Factors such as surfactant and buffer concentration, pH, applied voltage, capillary temperature, and injection time are optimized to achieve effective separation researchgate.net. For instance, a method using a basic buffer (sodium tetraborate (B1243019) pH 9.8) in capillary zone electrophoresis (CZE), a related CE technique, proved effective for separating acyclovir and this compound psu.edu.

MEKC has also been applied to the simultaneous determination of multiple nucleosides and bases, including this compound, in complex samples like Ganoderma sciopen.com. Optimization of borate (B1201080) and SDS concentrations and pH of the running buffer allowed for the separation of ten nucleosides and bases sciopen.com.

Electrochemical Methods for Detection of this compound Damage

Electrochemical methods offer sensitive and rapid approaches for the detection of DNA damage, particularly modifications to this compound residues. This compound is the most easily oxidized of the DNA bases, making it a primary target for oxidative damage uc.ptmuni.cz. Electrochemical techniques exploit the redox properties of this compound and its damage products to monitor alterations in DNA structure.

Electrochemical DNA-based sensors can detect base damage products such as 8-oxo-guanine (8-oxoG), a common lesion resulting from reactive oxygen species modifying this compound nih.govwikipedia.org. 8-oxoG is a known biomarker of oxidative stress and its generation within DNA is strongly mutagenic uc.pt. Electrochemical oxidation of DNA at electrodes, such as glassy carbon electrodes, typically shows oxidation peaks for purine (B94841) residues, with this compound oxidizing at a less positive potential than adenine uc.ptmdpi.com. Changes in these oxidation peaks can indicate DNA damage uc.pt.

Electrochemical approaches can also be used to study the interaction of DNA with damaging agents. For example, electrochemical-dsDNA biosensors have been used to detect in situ adriamycin DNA oxidative damage, observing changes in this compound oxidation peaks upon interaction uc.pt. Magnetoseparation double surface electrochemical techniques have been introduced to eliminate interferences and detect DNA damage, such as this compound modification, caused by chromium species muni.cz.

Computational Chemistry and Molecular Dynamics Simulations for this compound Structures

Computational chemistry and molecular dynamics (MD) simulations are invaluable tools for understanding the structure, dynamics, and interactions of this compound-containing molecules, particularly complex structures like this compound quadruplexes (G-quadruplexes). These methods provide insights at the atomic level that are often difficult to obtain experimentally.

MD simulations are widely applied to study the structure and dynamics of nucleic acids, with a significant focus on G-quadruplexes (G-DNA and G-RNA) nih.govnih.gov. These four-stranded structures, formed by this compound-rich sequences, are found in important genomic regions like telomeres and gene promoters nih.gov. Simulations help to understand the subtle balance of forces stabilizing these structures nih.gov.

While force fields used in MD simulations have shown good agreement with experimental structures for G-quadruplex stems, accurately simulating the dynamics of the loops remains a challenge rsc.org. Despite these challenges, MD simulations have provided valuable insights into G-quadruplex structure and dynamics nih.gov. Polarizable force fields are being explored to improve the representation of sugar puckering dynamics, which is particularly relevant for RNA simulations oup.com.

Computational methods complement experimental techniques by providing deeper insights into known structures, identifying problematic aspects of experimental data, revealing functionally significant fluctuations, predicting the impact of modifications, and characterizing solvent and ion interactions rsc.org.

Imaging and Visualization Techniques for this compound-Related Biomolecules in Living Cells

Visualizing this compound-related biomolecules, particularly G-quadruplexes, within the complex environment of living cells is crucial for understanding their biological roles. Fluorescent probes and advanced microscopy techniques are key in this area.

The development of fluorescent probes that can specifically bind to and visualize G-quadruplexes in cells and tissues is an active area of research acs.orgnih.gov. These probes are designed to exhibit changes in fluorescence properties upon binding to G-quadruplex structures, allowing for their detection and localization. Near-infrared (NIR) fluorescent probes are particularly useful for imaging in biological tissues due to reduced scattering and absorption in this spectral range acs.orgnih.gov.

Fluorescence lifetime imaging microscopy (FLIM) is a powerful technique used in conjunction with fluorescent probes to visualize G-quadruplex structures in living and fixed cells acs.orgnih.govspiedigitallibrary.org. FLIM measures the decay rate of fluorescence, which can be sensitive to the probe's environment and binding state. This allows for differentiation between probes bound to G-quadruplexes versus other cellular components, such as duplex DNA nih.govspiedigitallibrary.org. For example, a fluorescent probe called o-BMVC has shown different fluorescence decay times when bound to G-quadruplex structures compared to duplex DNA, enabling differentiation using FLIM nih.govspiedigitallibrary.org. This approach can potentially be used to map the localization of different G-quadruplex structures in living cells nih.gov.

Functional Assays for G-Quadruplex-Forming Sequences and Ligand Interactions

Functional assays are essential for studying the biological activity of G-quadruplex-forming sequences and their interactions with ligands. These assays help to understand how G-quadruplex formation influences cellular processes and how small molecules can modulate their structure and function.

Emerging Research Frontiers and Translational Aspects of Guanine

Elucidation of Novel Guanine-Binding Proteins and Receptors

The functional diversity of this compound is intimately linked to its interactions with a variety of proteins. Ongoing research is focused on identifying novel this compound-binding proteins (GBPs) and receptors that mediate its diverse roles within the cell. These proteins can interact with this compound in various forms, including free this compound, this compound nucleotides (such as GTP and GDP), and this compound-rich nucleic acid structures like G-quadruplexes (G4s).

This compound nucleotide-binding proteins (G proteins) are a well-established family of proteins that act as molecular switches in signal transduction pathways, cycling between a GTP-bound "on" state and a GDP-bound "off" state. wikipedia.org Their activity is regulated by factors that control their ability to bind and hydrolyze GTP. wikipedia.org The discovery of G proteins, which mediate signals from various extracellular stimuli to the cell interior, earned Alfred G. Gilman and Martin Rodbell the Nobel Prize in 1994. wikipedia.org

Beyond the classical G proteins, the identification of proteins that specifically bind to G-quadruplex structures is a rapidly advancing area. G4 structures, which are non-canonical four-stranded helical structures formed by this compound-rich sequences, are found in key regulatory regions of the genome and transcriptome, including gene promoters and telomeres. encyclopedia.pub These structures are involved in regulating processes such as replication, transcription, and telomere maintenance. encyclopedia.pub Proteins that interact with G4s, known as G4-binding proteins (G4BPs), play crucial roles in modulating G4 formation, stability, and function. encyclopedia.pub Recent quantitative proteomic experiments have identified a number of candidate G4-interacting proteins, many of which were previously unknown. researchgate.net These studies have revealed proteins that bind to G4 structures derived from various genomic regions, including human telomeres and the promoters of genes like c-MYC and c-KIT. researchgate.net Some identified proteins exhibit general binding affinity for different G4 structures, while others show selective binding to specific G4 sequences. researchgate.net For instance, GRSF1 has been validated to bind directly and selectively to the G4 structure derived from the c-MYC promoter. researchgate.net Novel approaches, such as the use of G4-targeting biotin (B1667282) ligases, are also being developed to profile G4-interacting proteins in living cells, unveiling a cohort of potential G4-interacting proteins with multifaceted functionalities, including those associated with mRNA splicing. nih.gov

The exploration of specific G4-binding motifs within proteins, such as the RGG motif, has also led to the identification of new G4 DNA-binding proteins like the cold-inducible RNA-binding protein (CIRBP). acs.org These findings highlight the complexity of G4 DNA in biology and underscore the importance of fully understanding the G4-interaction proteome. researchgate.net

Rational Design of Therapeutics Targeting this compound-Related Pathways and Structures

The critical roles of this compound and its related molecules in cellular processes make them attractive targets for the rational design of therapeutics. This includes targeting enzymes involved in this compound metabolism, modulating the activity of this compound-binding proteins, and developing ligands that interact with this compound-rich structures like G-quadruplexes.

Targeting nucleotide metabolism, including purine (B94841) metabolism (which involves this compound), is a promising approach in cancer therapy. nih.gov Upregulated de novo nucleotide metabolism is essential for the rapid proliferation of cancer cells. nih.gov Enzymes in the purine metabolic pathway, such as this compound deaminase (GuaD) and IMP dehydrogenase (IMPDH), are being investigated as potential drug targets. plos.orgfrontiersin.orgnih.gov Inhibition of de novo GTP synthesis, for example, has shown potential in overcoming therapy resistance in glioblastoma. biorxiv.org

This compound-based purines themselves, including guanosine (B1672433) and this compound derivatives, have demonstrated therapeutic potential. frontiersin.orgfrontiersin.org They are being explored for their effects in neurological disorders and as potential antidepressants. frontiersin.org Some this compound derivatives can act as competitive inhibitors of NMDA receptors. frontiersin.org

G-quadruplex structures are also emerging as significant therapeutic targets, particularly in cancer. frontiersin.orgallen.in Ligands that stabilize G4 structures can inhibit telomerase activity and regulate gene expression at transcriptional and epigenetic levels. nih.gov G4 structure-interacting proteins can also recruit epigenetic modifiers, further influencing gene regulation. nih.gov The rational design of small molecules that specifically target and bind to G4 structures is an active area of research.

Targeting this compound nucleotide exchange factors (GEFs), which regulate the activation of small GTPases, is another promising strategy for novel cancer drug development. tandfonline.com Aberrant GEF activity has been implicated in carcinogenesis, making them attractive targets to modulate signaling networks controlled by small GTPases. tandfonline.com

Riboswitches, which are RNA structures that regulate gene expression and can bind to small molecules like this compound, represent potential targets for antimicrobial drugs. plos.org Agonistic compounds targeting this compound riboswitches could lead to gene repression. plos.org

Systems Biology Approaches to Integrate this compound Metabolism and Signaling Networks

Understanding the complex interplay between this compound metabolism and signaling networks requires integrated systems biology approaches. These approaches aim to model and analyze the flow of this compound and its derivatives through various pathways and their impact on cellular functions.

This compound nucleotides, such as GTP and GDP, are not only building blocks for nucleic acids but also crucial signaling molecules involved in processes like protein synthesis and signal transduction. allen.in GTP is a source of energy for various cellular processes. allen.in Cyclic guanosine monophosphate (cGMP), another this compound nucleotide, acts as a second messenger regulating diverse physiological processes. allen.indrugbank.com

Systems biology allows for the integrative analysis of how this compound metabolism is linked to these signaling pathways. For instance, the formation of purinosomes, multi-enzyme complexes involved in de novo purine biosynthesis, has been shown to be related to the cell cycle. frontiersin.org G protein-coupled receptors (GPCRs), which are activated by ligand binding and signal through heterotrimeric G proteins that bind GTP, have been demonstrated to affect purinosome assembly and disassembly, thereby controlling metabolic flux via de novo purine biosynthesis in cancer cells. frontiersin.orgsynabs.benih.gov This highlights a direct link between receptor signaling and this compound nucleotide metabolism.

Furthermore, systems biology can help in understanding how alterations in this compound metabolism, such as the depletion of intracellular guanylates by inhibiting IMPDH, can impact cell proliferation and apoptosis. nih.gov This integrated view is crucial for identifying potential therapeutic targets and predicting the effects of interventions on the entire cellular network.

Advanced Synthetic Biology Applications Utilizing this compound as a Building Block

This compound, as one of the fundamental building blocks of nucleic acids, plays a crucial role in advanced synthetic biology applications. Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes. parliament.ukcapgemini.comnih.gov

In synthetic biology, this compound is used as a basic component for creating artificial genetic systems and organisms. allen.in Researchers can synthesize DNA sequences with specific arrangements of this compound and other bases to program desired functions into biological systems. allen.in This has applications in various fields, including biomanufacturing, biosensing, and therapeutics. allen.in

The ability to synthesize DNA with high accuracy and efficiency is paramount in synthetic biology. This compound chemistry presents specific challenges in DNA synthesis, such as oligonucleotide fragmentation arising from O6-phosphitylation of this compound. chemrxiv.org Advanced synthetic strategies, such as employing a short debranching step during digital maskless photolithographic synthesis, are being developed to overcome these issues and enhance synthetic yield for creating complex oligonucleotide libraries. chemrxiv.org

Beyond the natural four bases, scientists are also exploring the creation of artificial nucleotides that can expand the genetic alphabet. sciencedaily.comnih.gov These artificial building blocks, which can include modified forms of this compound or novel bases that pair with this compound, could lead to the development of novel DNA structures with enhanced chemical functionalities and increased information storage capacity. sciencedaily.comnih.govnih.gov Such expanded genetic systems have the potential for applications in novel medical diagnostic devices, treatments, and advanced information storage methods. nih.gov

Synthetic biology also utilizes this compound in the context of engineering biological systems for specific tasks, such as the production of valuable compounds by modifying microbes or the development of advanced therapies by altering human cells. capgemini.com Light-controlled synthetic regulatory circuits that utilize this compound nucleotide exchange factors and their cognate G proteins are being developed for precise spatiotemporal control over cell signaling. nih.gov

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for quantifying guanine in nucleic acid extracts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV-Vis spectrophotometry is widely used due to its precision in separating and quantifying nucleobases. For validation, cross-check results with mass spectrometry (MS) to confirm this compound-specific fragmentation patterns . Ensure calibration curves are constructed using purified this compound standards to minimize matrix interference .

Q. How can researchers minimize artifactual oxidation of this compound during DNA extraction?

  • Methodological Answer : Perform extractions under inert atmospheres (e.g., argon) and use chelating agents like EDTA to sequester metal ions that catalyze oxidation. Include negative controls (e.g., samples without enzymatic digestion) to assess baseline oxidation levels. Store samples at -80°C with desiccants to prevent hydrolytic damage .

Q. What statistical approaches are appropriate for analyzing this compound-cytosine (GC) content variations across genomic regions?

  • Methodological Answer : Use sliding-window algorithms (e.g., 1-kb windows) to calculate GC skew and content. Apply non-parametric tests like the Kolmogorov-Smirnov test to compare distributions between regions. For large datasets, leverage tools like CodonW or custom Python scripts with Biopython libraries .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in G-quadruplex stability be resolved?

  • Methodological Answer : Systematically vary experimental conditions (e.g., ionic strength, pH, temperature) and employ circular dichroism (CD) spectroscopy to track structural transitions. Compare results with molecular dynamics simulations to isolate thermodynamic vs. kinetic contributions. Replicate studies using orthogonal techniques like NMR or single-molecule FRET .

Q. What strategies validate the functional impact of post-transcriptional this compound modifications (e.g., 8-oxothis compound) in cellular models?

  • Methodological Answer : Combine CRISPR/Cas9-edited cell lines (e.g., OGG1 knockouts) with LC-MS/MS to quantify modification levels. Use ribosome profiling to assess translation efficiency and RNA immunoprecipitation (RIP) to identify binding proteins. Cross-reference with transcriptomic data to distinguish direct effects from bystander responses .

Q. How should researchers design experiments to investigate this compound’s photostability in prebiotic chemistry scenarios?

  • Methodological Answer : Simulate prebiotic conditions (e.g., UV radiation, mineral catalysts) in photoreactors and monitor this compound degradation via time-resolved spectroscopy. Include isotopically labeled this compound (e.g., ¹⁵N) to track reaction pathways. Validate findings using ab initio quantum mechanical calculations to model photochemical pathways .

Q. What methodologies address discrepancies in this compound’s Raman spectroscopic signatures under varying hydration states?

  • Methodological Answer : Conduct controlled humidity experiments using atomic force microscopy (AFM)-Raman systems. Compare results with density functional theory (DFT) simulations of this compound’s vibrational modes in hydrated vs. anhydrous environments. Use multivariate analysis (e.g., PCA) to deconvolute overlapping peaks .

Methodological Best Practices

  • Data Presentation : Avoid duplicating data in text and figures. Use tables for raw quantitative data (e.g., HPLC retention times) and figures for trends (e.g., GC content heatmaps) .
  • Reproducibility : Document synthesis protocols for this compound derivatives in the Experimental section, including purity thresholds (e.g., ≥95% by NMR) and spectral accession codes .
  • Literature Review : Prioritize primary sources indexed in PubMed or Web of Science. Use Google Scholar’s citation tracking to identify seminal papers on this compound biochemistry .

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